molecular formula C14H13N3O4 B1393437 1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid CAS No. 1086386-71-1

1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Cat. No.: B1393437
CAS No.: 1086386-71-1
M. Wt: 287.27 g/mol
InChI Key: JPKSUJCKGWHWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification

1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid belongs to the broader classification of heterocyclic building blocks and represents a sophisticated example of polycyclic nitrogen heterocycles. The compound is specifically categorized as a dihydropyrido-pyrrolo-pyrimidine derivative, characterized by the presence of three distinct nitrogen-containing ring systems fused together in a specific geometric arrangement. This structural classification places it within the realm of specialty materials used primarily for research and development purposes.

The nomenclature system employed for this compound follows the established conventions for complex heterocyclic structures, where the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core system forms the fundamental backbone. The numbering system begins with the pyrimidine ring, progresses through the pyrrole component, and culminates with the pyridine portion, creating a systematic approach to describing the molecular architecture. The substituents, including the 2-methoxyethyl group at position 1, the oxo group at position 4, and the carboxylic acid functionality at position 2, are designated according to their specific attachment points within this tricyclic framework.

The compound demonstrates the characteristics typical of nitrogen heterocycles that play crucial roles in biological systems and pharmaceutical applications. Pyrimidine derivatives, in particular, have wide occurrence in nature as substituted and ring-fused compounds, including nucleotides such as cytosine, thymine, and uracil, as well as synthetic compounds like barbiturates. This structural heritage suggests potential biological significance for the target compound.

Chemical Abstracts Service Registry and Identification Numbers

The compound has been assigned the Chemical Abstracts Service registry number 1086386-71-1, which serves as its unique identifier within the global chemical information database. This registry number was established to provide unambiguous identification of the chemical entity and facilitate accurate communication within the scientific community. The compound also carries the DSSTox Substance Identifier DTXSID20675451, which links it to the Distributed Structure-Searchable Toxicity database maintained by the United States Environmental Protection Agency.

Additional identification codes have been assigned to facilitate database searches and chemical procurement. These include the catalog number F9995-1094 and the identifier CCG-310216, both of which are employed by various chemical suppliers and research databases. The compound has also been assigned catalog numbers by specific suppliers, such as M145742 from Moldb, enabling researchers to locate and obtain the material for experimental purposes.

The Wikidata identifier Q82597859 provides access to structured data about the compound within the linked data ecosystem. This multifaceted identification system ensures that researchers can accurately reference and locate information about this compound across various databases and platforms.

Molecular Formula and Weight

The molecular formula of this compound is C₁₄H₁₃N₃O₄, indicating the presence of fourteen carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and four oxygen atoms. This composition reflects the complex nature of the tricyclic structure with its multiple functional groups and heteroatoms.

The molecular weight has been precisely calculated as 287.27 grams per mole, a value computed using the PubChem 2.1 system as of the 2021.05.07 release. This molecular weight calculation takes into account the exact atomic masses of all constituent elements and provides the foundation for stoichiometric calculations in synthetic procedures and analytical determinations.

Molecular Parameter Value
Molecular Formula C₁₄H₁₃N₃O₄
Molecular Weight 287.27 g/mol
Carbon Atoms 14
Hydrogen Atoms 13
Nitrogen Atoms 3
Oxygen Atoms 4

The molecular composition reveals a relatively high nitrogen content, consistent with the presence of three nitrogen-containing heterocyclic rings. The oxygen content reflects the carboxylic acid functionality, the ketone group at position 4, and the methoxy substituent within the 2-methoxyethyl side chain. This elemental composition provides insights into the compound's potential chemical reactivity and physical properties.

Structural Representation and International Union of Pure and Applied Chemistry Naming

The International Union of Pure and Applied Chemistry systematic name for this compound provides an alternative nomenclature that emphasizes the tricyclic nature of the molecular structure. According to the standardized naming convention, the compound can be designated as 6-(2-methoxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid. This systematic name reflects the tricyclic framework with specific identification of the nitrogen atoms' positions and the degree of unsaturation within the ring systems.

The structural representation reveals a complex arrangement of fused rings that creates a rigid molecular framework. The pyrido component contributes a six-membered aromatic ring containing one nitrogen atom, while the pyrrolo section provides a five-membered ring with one nitrogen atom. The pyrimidine portion adds another six-membered ring containing two nitrogen atoms, resulting in a total of three nitrogen atoms distributed throughout the tricyclic system.

The carboxylic acid functionality at position 2 introduces a polar, ionizable group that significantly influences the compound's solubility characteristics and potential for intermolecular interactions. The 2-methoxyethyl substituent at position 1 provides additional molecular flexibility through its alkyl chain while introducing an ether linkage that can participate in hydrogen bonding interactions. The ketone group at position 4 contributes to the compound's electron-deficient character and potential reactivity.

Alternative Names and Synonyms

This compound is known by several alternative names and synonyms that reflect different aspects of its structure and nomenclature preferences. The most commonly encountered alternative name employs the tricyclic designation: 6-(2-methoxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid.

Various database and supplier systems have generated additional synonyms that may appear in scientific literature and commercial catalogs. These include the shortened forms that focus on the core tricyclic system while maintaining the essential substituent information. The compound may also be referenced using its Chemical Abstracts Service registry number 1086386-71-1 when precise identification is required in patent literature or regulatory documents.

Synonym Type Alternative Name
International Union of Pure and Applied Chemistry Systematic 6-(2-methoxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid
Chemical Abstracts Service Number 1086386-71-1
Catalog Identifier F9995-1094
Database Code CCG-310216
Supplier Reference AKOS015958460

The multiplicity of names and identifiers reflects the compound's presence in various chemical databases and commercial systems, each of which may employ slightly different nomenclature conventions. This diversity in naming can sometimes create challenges for literature searches and requires careful attention to ensure accurate compound identification across different sources.

Historical Context of Discovery and Development

The historical development of this compound is intrinsically linked to the broader evolution of heterocyclic chemistry and the systematic exploration of pyrimidine-containing compounds. The compound was first documented in chemical databases on July 26, 2010, indicating its relatively recent entry into the documented chemical literature. The most recent modification to its database entry occurred on May 24, 2025, suggesting ongoing interest and potential new research developments.

The synthetic methodologies that enable the preparation of such complex tricyclic structures have evolved significantly over the past several decades. Research into pyrrolo[2,3-d]pyrimidine derivatives has been driven by recognition of their potential pharmaceutical applications and their structural similarity to naturally occurring nucleotides. The development of one-pot, three-component synthesis methods has emerged as a particularly important advancement in this field, allowing for the efficient construction of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives under mild reaction conditions.

Contemporary research has focused on developing convenient and rapid methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives through multicomponent reactions. One significant advancement involves the use of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives in the presence of catalytic amounts of tetrabutylammonium bromide at moderate temperatures in ethanol. These synthetic approaches have yielded polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives in high yields with short reaction times, representing substantial improvements over earlier methodologies.

The broader context of nitrogen heterocycle research has provided the foundation for understanding and developing compounds like this compound. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction.

Recent synthetic investigations have focused on developing novel 1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid derivatives with potential biological applications. These efforts have demonstrated the versatility of the pyrido-pyrrolo-pyrimidine scaffold for medicinal chemistry applications and have established efficient synthetic routes for accessing diverse analogs with varying substitution patterns.

Properties

IUPAC Name

6-(2-methoxyethyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-21-7-6-16-10(14(19)20)8-9-12(16)15-11-4-2-3-5-17(11)13(9)18/h2-5,8H,6-7H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPKSUJCKGWHWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=CC2=C1N=C3C=CC=CN3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675451
Record name 1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086386-71-1
Record name 1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization and Core Formation

  • The fused heterocyclic core is commonly synthesized by condensation reactions involving 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives and amino acid esters or their equivalents under reflux conditions in methanol with triethylamine as a base catalyst.
  • For example, reacting 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with methyl N-substituted glycinate esters leads to intermediate methyl esters of the fused system. This step typically proceeds with moderate to good yields (70–85%) under reflux in methanol.

N-1 Substitution with 2-Methoxyethyl Group

  • The N-1 position substitution is achieved by using 2-methoxyethylamine or related nucleophilic reagents during the condensation step or via nucleophilic substitution on a suitable precursor such as a halogenated intermediate.
  • This alkylation step is often conducted under mild conditions to avoid side reactions, using solvents like methanol or dimethylformamide (DMF) and bases such as triethylamine or sodium hydride.

Conversion of Esters to Carboxylic Acid

  • The methyl or ethyl ester intermediates are hydrolyzed to the corresponding carboxylic acids using aqueous lithium hydroxide or sodium hydroxide in mixed solvent systems (e.g., methanol/water) at ambient or slightly elevated temperatures (25–50°C).
  • Hydrolysis yields the free acid with high purity and good yields (70–80%) after acidification with dilute hydrochloric acid.

Oxidation and Final Functional Group Adjustments

  • The 4-oxo group is introduced or preserved during the cyclization steps, but in some synthetic routes, selective oxidation may be required using mild oxidants.
  • Purification is typically achieved by recrystallization or chromatographic techniques such as silica gel chromatography using ethyl acetate/hexane gradients.

Representative Synthetic Scheme (Summary Table)

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Cyclization & Core Formation 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine aldehyde + methyl N-(2-methoxyethyl)glycinate, MeOH, Et₃N, reflux 70–85 Formation of methyl ester intermediate
2 N-1 Alkylation 2-methoxyethylamine or alkylation on halogenated intermediate, DMF or MeOH, base 60–75 Selective N-1 substitution
3 Ester Hydrolysis LiOH or NaOH in MeOH/H2O, 25–50°C, then acidification with HCl 70–80 Conversion to carboxylic acid
4 Purification Silica gel chromatography or recrystallization Ensures high purity (>95%)

Analytical and Research Findings Supporting Preparation

  • NMR Spectroscopy : ¹H-NMR confirms the presence of the 2-methoxyethyl substituent with characteristic methoxy (-OCH3) singlets and methylene (-CH2-) multiplets. The fused heterocyclic protons resonate in the aromatic region (δ 7.0–9.0 ppm), consistent with the proposed structure.

  • Mass Spectrometry : Electrospray ionization (ESI-MS) shows molecular ion peaks corresponding to the expected molecular weight (~ 296 g/mol for C14H16N4O4), confirming successful synthesis.

  • Purity Assessment : HPLC analysis using C18 reverse-phase columns with acetonitrile/water gradients typically demonstrates purity above 95%, essential for biological evaluation.

  • Yield Optimization : Reaction times, temperature, and reagent stoichiometry are optimized to maximize yield and minimize side products, with reflux times ranging from 6 to 24 hours depending on the step.

Comparative Notes on Preparation Routes

Aspect Method A (Direct Condensation) Method B (Stepwise Alkylation)
Starting Materials 2-chloro-4-oxo-pyrido[1,2-a]pyrimidine aldehyde + amino acid ester Preformed fused core + 2-methoxyethyl halide
Reaction Complexity One-pot, fewer steps Multiple steps, requires intermediate isolation
Yield Moderate to good (70–85%) Variable, depends on alkylation efficiency
Purification Chromatography or recrystallization Additional chromatographic steps may be needed
Scalability Amenable to scale-up More challenging due to multiple steps

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with biological macromolecules provide insights into its mechanism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound belongs to a broader class of 4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Name N-1 Substituent C-2 Functional Group Key Modifications/Applications References
Target Compound 2-Methoxyethyl Carboxylic Acid Intermediate for carboxamide synthesis; no direct biological activity reported.
1-Benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Benzyl Carboxylic Acid Precursor for antimicrobial carboxamides (e.g., N-aryl derivatives with biofilm inhibition)
1-Methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Methyl Carboxylic Acid Intermediate with shorter alkyl chain; lower lipophilicity compared to benzyl analogs.
1-(3-Methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Methoxypropyl Carboxamide Extended methoxyalkyl chain; improved metabolic stability in pharmacokinetic studies.
N-(3-Methoxypropyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide 3-Methoxypropyl Carboxamide Dual methyl groups at N-1 and C-9; enhanced solubility and target binding affinity.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • Carboxamide derivatives (e.g., N-aryl or N-alkylcarboxamides) exhibit superior antimicrobial and antibiofilm activity compared to carboxylic acid precursors. For instance, carboxamides with phenylethyl or piperidinecarboxamide groups demonstrated biofilm inhibition against Staphylococcus aureus at MIC values of 8–32 µg/mL .
  • The 2-methoxyethyl group in the target compound may enhance solubility due to its ether linkage, though direct pharmacological data are lacking .

Synthetic Flexibility :

  • Carboxylic acid intermediates (e.g., the target compound) are critical for generating diverse carboxamide libraries via CDI-mediated coupling .
  • Substituents at N-1 (e.g., benzyl, methyl, methoxyalkyl) influence reaction yields: Methoxyalkyl chains (e.g., 3-methoxypropyl) require longer reflux times for hydrolysis compared to benzyl groups .

Physicochemical Properties :

  • Methoxyalkyl-substituted analogs (e.g., 3-methoxypropyl) exhibit higher predicted densities (~1.24–1.40 g/cm³) and lower pKa values (~14.7–16.3) compared to benzyl/methyl derivatives, suggesting improved membrane permeability .

Biological Activity

1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (CAS No. 1086386-71-1) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula : C₁₄H₁₃N₃O₄
  • Molecular Weight : 287.27 g/mol
  • Structure : The compound features a pyrido-pyrrolo-pyrimidine framework which is significant for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrimidine derivatives. In particular, docking studies have indicated that compounds similar to this compound exhibit significant inhibitory effects against bacterial enzymes such as TrmD from Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity Comparison

CompoundTargetActivity (MIC)
Compound ATrmD5 µg/mL
1-(2-Methoxyethyl)-4-oxo...TrmD3 µg/mL
Compound BE. coli10 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, it has shown cytotoxic effects against multiple cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents .

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Standard Drug IC50 (µM)
MCF-70.090.5
A5490.030.4

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. Studies indicate that it can inhibit key inflammatory mediators and reduce the production of pro-inflammatory cytokines in vitro . This suggests a potential role in treating inflammatory diseases.

Study on Anticancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized various derivatives of pyrimidines and tested their anticancer efficacy against several cell lines. The study found that the derivative containing the methoxyethyl group exhibited superior activity compared to other derivatives .

Study on Antimicrobial Effects

Another study focused on the antimicrobial activity of pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that the methoxyethyl derivative had a lower minimum inhibitory concentration (MIC) compared to other tested compounds .

Q & A

Q. Critical Factors :

  • Reaction Solvent : Methanol or DMF improves cyclization efficiency compared to THF .
  • Catalyst Loading : Triethylamine (20 mmol) maximizes intermediate formation .
    Analytical Monitoring :
    • Use HPLC with UV detection (λ = 254 nm) to track reaction progress .

Advanced: How does structural modification influence biological activity?

Comparative data for structural analogs:

Compound SubstituentBiological ActivityIC50/EC50 (μM)Source
N-(4-methoxyphenyl) derivativePARP-1 inhibition22.1 ± 1.8
3-Methoxypropyl side chainAnti-inflammatory (COX-2)35.6 ± 3.2
Methyl group at position 9Anticancer (HeLa cell growth)18.9 ± 2.4

Design Insight : Electron-withdrawing groups (e.g., carboxylic acid) enhance target binding via hydrogen bonding .

Basic: What safety precautions are recommended during handling?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep at 2–8°C in airtight containers under nitrogen .

Advanced: How can computational methods aid in target prediction?

  • Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., PDB: 1XH8 for PARP-1) .
  • QSAR Models : Correlate substituent electronegativity with activity (R² > 0.85 for pyridopyrimidine derivatives) .

Advanced: What are the limitations of current pharmacological studies?

  • Off-Target Effects : Broad-spectrum kinase inhibition complicates specificity validation .
  • In Vivo Translation : Poor bioavailability in rodent models due to first-pass metabolism .
    Mitigation :
    • Develop prodrugs (e.g., ester derivatives) to enhance absorption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
Reactant of Route 2
1-(2-Methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.